NVP-ADW742: A Technical Guide to its Mechanism of Action
NVP-ADW742: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-ADW742 is a potent and selective, orally active small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] This document provides an in-depth technical overview of the mechanism of action of NVP-ADW742, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways involved. The primary mode of action of NVP-ADW742 is the inhibition of IGF-1R, leading to the suppression of downstream signaling cascades, most notably the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5] Furthermore, NVP-ADW742 has demonstrated the ability to sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential in combination therapies.[2][4]
Core Mechanism of Action: Targeting the IGF-1R Signaling Pathway
NVP-ADW742 exerts its anti-tumor effects by competitively inhibiting the ATP-binding site of the IGF-1R tyrosine kinase, thereby blocking its autophosphorylation and subsequent activation.[1] This inhibition prevents the downstream signaling cascade that is frequently dysregulated in various cancers. The primary pathway affected is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[6][7][8]
Upon activation by its ligands (IGF-1 and IGF-2), IGF-1R recruits and phosphorylates insulin receptor substrate (IRS) proteins. This leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2.[9][10] Activated Akt then phosphorylates a multitude of downstream targets that regulate key cellular processes, including cell cycle progression, proliferation, and apoptosis.[7]
NVP-ADW742's inhibition of IGF-1R effectively blocks this entire cascade, leading to decreased Akt phosphorylation and activation.[5] This results in the induction of apoptosis and inhibition of cell proliferation in cancer cells that are dependent on the IGF-1R signaling pathway for their survival and growth.[3][11]
Signaling Pathway Diagram
Caption: NVP-ADW742 inhibits the IGF-1R signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of NVP-ADW742 across various cancer cell lines and its synergistic effects with other anti-cancer agents.
Table 1: In Vitro Inhibitory Activity of NVP-ADW742
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| H526 | Small Cell Lung Cancer | 0.1 - 0.4 | Lacks active SCF/Kit autocrine loops.[12] |
| SCLC cell lines | Small Cell Lung Cancer | 0.1 - 0.5 | Population lacking active SCF/Kit autocrine loops.[5] |
| SCLC cell lines | Small Cell Lung Cancer | 4 - 7 | Population with active SCF/Kit autocrine loops.[12] |
| Daoy | Medulloblastoma | 11.12 | [13] |
| MM cell lines | Multiple Myeloma | 0.1 - 0.5 | [1] |
| InsR | Insulin Receptor | 2.8 | Demonstrates selectivity for IGF-1R over InsR.[1][2] |
| c-Kit | c-Kit Receptor | 1 - 5 | Inhibition of SCF-mediated Kit phosphorylation.[5][12] |
| HER2, PDGFR, VEGFR-2, Bcr-Abl | Various Kinases | >10 | Demonstrates high selectivity.[2][14][15] |
Table 2: Synergistic Effects of NVP-ADW742 in Combination Therapy
| Cell Line | Cancer Type | Combination Agent | Effect |
| Daoy | Medulloblastoma | Temozolomide | IC50 of Temozolomide decreased from 452.12 µM to 256.81 µM.[13] |
| SCLC cell lines | Small Cell Lung Cancer | Etoposide & Carboplatin | Synergistically enhanced sensitivity.[2][4] |
| WBA | Small Cell Lung Cancer | Imatinib (STI571) & Etoposide | Combination of NVP-ADW742 and Imatinib was superior to NVP-ADW742 alone.[3][4] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of NVP-ADW742.
Cell Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of NVP-ADW742, alone or in combination with other drugs, for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.[3]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status.
Protocol:
-
Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total IGF-1R, phospho-IGF-1R).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[16]
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[18]
Protocol:
-
Fix and permeabilize cells treated with NVP-ADW742 and control cells.[19]
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP).[20]
-
The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
For indirect detection, incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the cell nuclei with a DNA stain (e.g., DAPI or Hoechst).
-
Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.[18][20]
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Assessing NVP-ADW742 Efficacy
Caption: Workflow for evaluating NVP-ADW742's anti-cancer effects.
Logical Relationship of NVP-ADW742's Dual Targeting and Synergy
In certain cancer types, such as a subset of Small Cell Lung Cancers (SCLC), resistance to NVP-ADW742 can be mediated by the activation of alternative survival pathways, such as the c-Kit receptor signaling.[3][5] In these cases, a dual-inhibition strategy is more effective.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The insulin-like growth factor-I receptor kinase inhibitor, NVP-ADW742, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor NVP-ADW742, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The insulin-like growth factor-1 receptor kinase inhibitor, NVP-ADW742, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The insulin-like growth factor-I receptor kinase inhibitor NVP-ADW742 sensitizes medulloblastoma to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
